molecular formula C11H14N2O6 B13459933 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B13459933
M. Wt: 270.24 g/mol
InChI Key: PWZIPWYAHLFRSK-UHFFFAOYSA-N
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Description

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic Acid is a high-value, multifunctional pyrazole derivative designed for advanced chemical and pharmaceutical research. Its structure, featuring a pyrazole core substituted with both an acetic acid side chain and two ethoxycarbonyl groups, makes it an exceptionally versatile building block for synthesizing complex molecules. The presence of these multiple reactive sites allows researchers to perform targeted modifications, facilitating its use as a key precursor in the development of novel heterocyclic compounds, particularly within the important pyrazolyl-s-triazine class . This compound is primarily investigated for its potential in medicinal chemistry. Pyrazole derivatives are a pharmacologically significant scaffold, well-documented to exhibit a wide spectrum of biological activities . Research into analogous structures has demonstrated promising antitumor properties, with some pyrazole-s-triazine hybrids showing potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and non-small cell lung cancer (A549) . The mechanism of action for such compounds often involves the inhibition of key signaling pathways critical for cancer cell proliferation and survival, such as the EGFR and PI3K/AKT/mTOR cascades . Beyond oncology, pyrazole cores are established components in numerous FDA-approved drugs, underscoring their broad utility in drug discovery endeavors for conditions ranging from inflammation to central nervous system disorders . Applications: • A versatile synthetic intermediate for constructing pharmacologically active heterocycles . • A key precursor in the exploration of novel anticancer agents targeting kinase pathways . • A building block in organic synthesis for the development of new chemical entities with potential antimicrobial, anti-inflammatory, and antidepressant activities . Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-[3,5-bis(ethoxycarbonyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c1-3-18-10(16)7-5-8(11(17)19-4-2)13(12-7)6-9(14)15/h5H,3-4,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZIPWYAHLFRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the following key steps:

  • Formation of the pyrazole ring with ethoxycarbonyl groups at the 3 and 5 positions.
  • Introduction of the acetic acid substituent at the nitrogen atom of the pyrazole ring.

Pyrazole Ring Construction

A common approach to synthesize 3,5-bis(ethoxycarbonyl)-1H-pyrazole derivatives is the cyclocondensation of β-dicarbonyl compounds such as ethyl acetoacetate with hydrazine or substituted hydrazines. This results in the formation of pyrazole rings bearing ethoxycarbonyl groups at the 3 and 5 positions.

  • For example, ethyl acetoacetate reacts with hydrazine hydrate under reflux in ethanol to yield 3,5-bis(ethoxycarbonyl)-1H-pyrazole.
  • The reaction conditions, such as temperature, solvent, and molar ratios, are optimized to maximize yield and purity.

Representative Synthetic Procedure

A detailed procedure adapted from the Open Reaction Database and literature sources is as follows:

Step Reagents and Conditions Description
1 Ethyl acetoacetate + Hydrazine hydrate, reflux in ethanol Formation of 3,5-bis(ethoxycarbonyl)-1H-pyrazole
2 3,5-bis(ethoxycarbonyl)-1H-pyrazole + Bromoacetic acid or ethyl bromoacetate, base (NaH or K2CO3), DMF, room temperature to reflux N-alkylation to introduce acetic acid moiety
3 Hydrolysis with NaOH in aqueous methanol, reflux Conversion of ester to free acid if necessary
4 Purification by recrystallization from ether/tetrahydrofuran Isolation of pure 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
  • The reaction mixture is typically stirred for several hours (e.g., 3 hours at 40°C for alkylation).
  • After completion, the reaction mixture is concentrated by evaporation and subjected to extraction and washing steps.
  • The final product is recrystallized to achieve high purity, melting point commonly observed around 167–169 °C.

Alternative One-Pot Methods

Recent advances include one-pot synthesis approaches where β-dicarbonyl compounds react with hydrazine derivatives and haloacetic acid derivatives in a single reaction vessel under acidic or neutral conditions, often mediated by acetic acid or other catalysts to improve efficiency and reduce reaction times.

  • These methods offer shorter reaction times and higher yields.
  • The use of acetic acid as a solvent and catalyst facilitates the formation of the pyrazole ring and subsequent functionalization in one step.

Analytical Data and Research Results

Spectroscopic Characterization

The synthesized 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is characterized by:

Technique Expected Observations
IR Spectroscopy Strong absorption bands around 1700 cm⁻¹ for carbonyl (C=O) groups of esters and carboxylic acid; broad O–H stretch around 2500–3300 cm⁻¹ for acid group
1H NMR Signals corresponding to ethoxy groups (triplet and quartet patterns), methylene protons adjacent to nitrogen and carboxyl groups, and pyrazole ring protons
13C NMR Signals for carbonyl carbons (~160–170 ppm), aromatic pyrazole carbons, and aliphatic carbons of ethoxy and acetic acid groups
Mass Spectrometry Molecular ion peak consistent with the molecular weight of the compound

Yields and Purity

  • Typical yields reported range from 70% to 90% depending on reaction conditions and purification methods.
  • Purity is confirmed by melting point analysis and chromatographic techniques such as TLC or HPLC.

Reaction Optimization Data

Parameter Effect on Yield Notes
Solvent (Ethanol vs. Acetic Acid) Acetic acid often improves yield in one-pot methods Acts as catalyst and solvent
Temperature Elevated temperatures (reflux) favor ring closure and alkylation Excessive heating may cause decomposition
Base Type Sodium hydride or potassium carbonate effective for N-alkylation Choice affects reaction rate and side products
Reaction Time 3–8 hours typical for completion Longer times do not necessarily improve yield

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its pyrazole ring structure. The ethoxycarbonyl groups may also play a role in modulating its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Difluoromethyl-Substituted Analog
  • Compound : [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • Molecular Formula : C₇H₆F₄N₂O₂
  • Molar Mass : 226.13 g/mol
  • Key Differences: Substituents: Difluoromethyl groups replace ethoxycarbonyl, reducing steric hindrance but increasing electronegativity. Synthesis: Prepared via hydrolysis of ethyl 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetate using LiOH in THF/methanol (87% yield) . Applications: Used in fungicides (e.g., fluoxapiprolin) due to enhanced lipophilicity and membrane penetration .
Methyl/Isopropyl-Substituted Analogs
  • Compounds :
    • Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 10199-60-7)
    • 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 1402446-16-5)
  • Key Differences: Substituents: Methyl or isopropyl groups reduce electron-withdrawing effects, increasing basicity.
Bis(3,5-dimethylpyrazol-1-yl)acetic Acid
  • Molecular Formula : C₁₂H₁₆N₄O₂
  • Structure : Features two 3,5-dimethylpyrazole rings linked via an acetic acid group.
  • Crystallography : Dihedral angle of 78.17° between pyrazole rings; intermolecular O–H···N hydrogen bonds form 1D chains .
  • Applications: Precursor for NNO heteroscorpionate ligands in coordination chemistry .

Structural and Functional Comparison Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Highlights Applications
2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid C₁₁H₁₄N₂O₆ 294.24 Ethoxycarbonyl (x2) Multi-step alkylation/condensation Drug intermediates, agrochemicals
[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid C₇H₆F₄N₂O₂ 226.13 Difluoromethyl (x2) Ester hydrolysis (87% yield) Fungicides (e.g., fluoxapiprolin)
Bis(3,5-dimethylpyrazol-1-yl)acetic acid C₁₂H₁₆N₄O₂ 272.29 Methyl (x4) Protonation of bis-pyrazolyl acetate Ligand synthesis
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid C₉H₁₄N₂O₂ 182.22 Isopropyl, methyl Not specified Research intermediates

Impact of Substituents on Properties

Electron-Withdrawing Effects :

  • Ethoxycarbonyl and difluoromethyl groups increase acidity of the acetic acid moiety compared to methyl/isopropyl analogs.

Lipophilicity :

  • Difluoromethyl groups enhance logP (lipophilicity), favoring membrane permeability in agrochemicals .
  • Ethoxycarbonyl groups balance hydrophilicity and steric bulk, making the compound suitable for prodrug designs .

Crystal Packing :

  • Hydrogen-bonding capacity varies: Bis(3,5-dimethylpyrazol-1-yl)acetic acid forms 1D chains via O–H···N bonds , while bulkier ethoxycarbonyl analogs may exhibit different packing modes.

Biological Activity

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₄
  • Molecular Weight : 198.18 g/mol
  • CAS Number : 1856021-64-1

The biological activity of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in inflammatory pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes.
  • Antioxidant Activity : The presence of ethoxycarbonyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Antiproliferative Effects : Research indicates that pyrazole derivatives can interfere with cell cycle progression and induce apoptosis in cancer cells.

Antitumor Activity

In vitro studies have shown that 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the activity against different cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)4.19Induction of apoptosis
PC3 (Prostate)5.6Inhibition of tubulin polymerization
A431 (Skin)<10Cell cycle arrest

These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties through the inhibition of nitric oxide (NO) production in macrophages. This effect is crucial for reducing inflammation in various conditions.

Antimicrobial Activity

Preliminary tests indicate that 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus3.5
Escherichia coli4.0
Salmonella typhi5.0

These results highlight the potential use of this compound as an antimicrobial agent.

Case Studies

Several studies have explored the therapeutic potential of pyrazole derivatives similar to 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that a related pyrazole derivative showed significant antiproliferative activity against multiple human tumor cell lines with GI50 values in the low micromolar range .
  • Inflammation Model : In an animal model of inflammation, administration of a pyrazole derivative led to a marked reduction in edema and inflammatory markers .
  • Antimicrobial Efficacy : A recent investigation demonstrated that pyrazole derivatives exhibited potent antimicrobial effects against resistant strains of bacteria, suggesting their utility in treating infections caused by multi-drug resistant organisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrazole derivatives are often synthesized by reacting hydrazine derivatives with β-keto esters under reflux in solvents like ethanol or THF. A key intermediate involves introducing the acetic acid moiety through alkylation of the pyrazole nitrogen, followed by ester hydrolysis .
  • Optimization : Reaction temperature (50–80°C) and stoichiometric ratios (e.g., 1:1.2 for pyrazole:alkylating agent) are critical to minimize side products like regioisomers or over-alkylated species .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Analytical Techniques :

  • Chromatography : Reverse-phase HPLC or TLC with UV detection to assess purity.
  • Spectroscopy : 1^1H/13^13C NMR for functional group confirmation (e.g., ethoxycarbonyl peaks at δ ~4.2–4.4 ppm for –OCH2_2CH3_3), and IR for carbonyl stretches (~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (C11_{11}H14_{14}N2_2O6_6; theoretical MW 270.22) .

Q. What solvents and reaction conditions are optimal for derivatizing this compound?

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility during alkylation or acylation. For acid-sensitive reactions, dichloromethane or THF is preferred.
  • pH Sensitivity : The acetic acid group requires neutral to slightly acidic conditions (pH 5–7) to avoid decarboxylation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in drug-discovery contexts?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s N1 position is more reactive toward alkylation due to electron-withdrawing ethoxycarbonyl groups at C3 and C5 .
  • Validation : Correlate computed Fukui indices with experimental reactivity data from SNAr (nucleophilic aromatic substitution) assays .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazole-acetic acid derivatives?

  • Case Study : Overlapping NMR signals for –CH2_2COOH and ethoxycarbonyl groups can be resolved via 1^1H-13^13C HSQC or COSY experiments. For example, in a 2021 study, ambiguity between regioisomers was resolved using NOESY to confirm spatial proximity of substituents .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous confirmation of regiochemistry and hydrogen-bonding patterns (e.g., O–H⋯N interactions stabilizing the crystal lattice) .

Q. How does the compound’s electronic configuration influence its biological activity?

  • Mechanistic Insight : The ethoxycarbonyl groups reduce pyrazole ring basicity, enhancing stability in physiological pH. Docking studies suggest the acetic acid moiety interacts with polar residues (e.g., Arg/Lys) in enzyme active sites, as seen in aldose reductase inhibitors (IC50_{50} ~nM range) .
  • SAR Studies : Modifying the ethoxy groups to methyl or trifluoromethyl alters logP and bioavailability. For instance, trifluoromethyl analogs show improved membrane permeability but reduced solubility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry : Continuous flow reactors improve yield (≥85%) by controlling exothermicity during ester hydrolysis. Key parameters include residence time (5–10 min) and temperature gradients (20°C → 60°C) .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis (lipases) to separate enantiomers, critical for pharmaceutical applications .

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